Butyryl chloride

Friedel-Crafts Acylation Relative Reactivity Kinetics

Butyryl chloride (butanoyl chloride), with the molecular formula C₄H₇ClO and a molecular weight of 106.55 g/mol, is a four-carbon straight-chain aliphatic acyl chloride belonging to the class of acid halides. It appears as a colorless to pale yellow liquid with a pungent odor, exhibiting a density of approximately 1.026 g/mL at 25 °C and a boiling point of 102 °C.

Molecular Formula C4H7ClO
Molecular Weight 106.55 g/mol
CAS No. 141-75-3
Cat. No. B042664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyryl chloride
CAS141-75-3
SynonymsButyryl Chloride;  Butanoic Acid Chloride;  Butyric Acid Chloride;  Butyric Chloride;  Butyroyl Chloride;  n-Butanoyl Chloride;  n-Butyroyl Chloride;  n-Butyryl Chloride
Molecular FormulaC4H7ClO
Molecular Weight106.55 g/mol
Structural Identifiers
SMILESCCCC(=O)Cl
InChIInChI=1S/C4H7ClO/c1-2-3-4(5)6/h2-3H2,1H3
InChIKeyDVECBJCOGJRVPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityReaction (NTP, 1992)
Dissolves slowly with decomposition in water
Dissolves slowly with decomposition in alcohol;  miscible with ethe

Butyryl Chloride (CAS 141-75-3) Procurement & Selection Guide for Industrial and Research Synthesis


Butyryl chloride (butanoyl chloride), with the molecular formula C₄H₇ClO and a molecular weight of 106.55 g/mol, is a four-carbon straight-chain aliphatic acyl chloride belonging to the class of acid halides [1]. It appears as a colorless to pale yellow liquid with a pungent odor, exhibiting a density of approximately 1.026 g/mL at 25 °C and a boiling point of 102 °C . As a reactive acylating agent, butyryl chloride readily participates in Friedel-Crafts acylations, esterifications, amidations, and other nucleophilic substitution reactions . Its four-carbon alkyl chain imparts a distinct balance of reactivity and steric bulk that differentiates it from shorter-chain analogs such as acetyl chloride (C2) and propionyl chloride (C3), as well as from branched-chain isomers like isobutyryl chloride [2].

Why Generic Substitution of Butyryl Chloride with Other Acyl Chlorides Compromises Reaction Outcomes


Generic substitution among acyl chlorides in synthetic protocols is not recommended due to significant, quantifiable differences in reaction kinetics, steric effects, and physicochemical properties. Studies have demonstrated that the length and branching of the alkyl chain directly modulate the rate of acylation reactions. For instance, in Friedel-Crafts acylations, the relative reactivity can vary by over 400% between butyryl chloride and its immediate homologs like propionyl chloride and isobutyryl chloride [1]. Furthermore, the alcoholysis kinetics of butyryl chloride do not follow a simple linear trend based on chain length, as it exhibits a higher rate constant than propionyl chloride with isopropanol, contradicting expectations based solely on inductive effects [2]. Such variations can lead to incomplete conversions, altered reaction selectivity, or the formation of unwanted byproducts. Additionally, physical properties like boiling point and density, which are critical for separation and purification steps, differ substantially; for example, the boiling point of butyryl chloride (102 °C) is 25 °C higher than that of propionyl chloride (77 °C), which directly impacts distillation and solvent recovery processes . Selecting the precise acyl chloride is therefore not a matter of simple interchangeability but a critical decision point for ensuring yield, purity, and process efficiency.

Butyryl Chloride (CAS 141-75-3): Quantitative Evidence for Differentiated Performance Against Comparators


Friedel-Crafts Acylation Reactivity: Butyryl Chloride vs. Propionyl Chloride and Isobutyryl Chloride

In a systematic study of Friedel-Crafts acylation of benzene catalyzed by aluminum chloride, the relative reactivity of butyryl chloride was found to be 0.54 in ethylene dichloride solution and 0.78 in nitromethane solution, using acetyl chloride as the reference (1.00) [1]. This places its reactivity significantly lower than the shorter-chain propionyl chloride (0.66 and 0.92, respectively), and substantially higher than the branched-chain isobutyryl chloride (0.23 and 0.20, respectively). This demonstrates that butyryl chloride offers a specific, intermediate reaction rate that is not achievable by simply using its immediate linear homolog or a branched isomer.

Friedel-Crafts Acylation Relative Reactivity Kinetics

Alcoholysis Kinetics: Anomalous Reactivity of Butyryl Chloride with Isopropanol

A thermokinetic investigation of alcoholysis reactions revealed an unexpected inversion in the expected reactivity trend. While the rate constants for the reaction of acetyl, propionyl, and butyryl chlorides with n-propanol and ethanol were nearly equal, a smaller rate constant was observed for the alcoholysis of propionyl chloride than for butyryl chloride when reacting with isopropanol in acetone [1]. The study notes that this observation, where butyryl chloride reacts faster than propionyl chloride, contradicts simple electronic and steric predictions and has been previously overlooked or attributed to measurement error [1].

Alcoholysis Kinetics Steric Effects

Overall Reactivity Sequence in Friedel-Crafts Acylation at Low Temperature

A kinetic study of the Friedel-Crafts acylation of benzene with various alkanoyl chlorides at 10 °C established a definitive reactivity sequence: β-chloropropionyl > phenylacetyl > acetyl > propionyl > n-butyryl > isobutyryl > cyclohexanecarbonyl chloride [1]. This sequence, which fits Taft's equation, quantitatively positions n-butyryl chloride's reactivity relative to its most common alternatives. The second-order rate constants demonstrate that n-butyryl chloride is less reactive than both acetyl and propionyl chloride but more reactive than the branched isobutyryl chloride.

Friedel-Crafts Acylation Kinetics Taft Equation

Physicochemical Property Differentiation: Boiling Point and Density Trends

Physical properties are critical for downstream processing and handling. Butyryl chloride exhibits a boiling point of 102 °C and a density of 1.026 g/mL at 25 °C . These values are distinct from its shorter-chain homolog, propionyl chloride, which has a boiling point of 77 °C and a density of 1.059 g/mL . A study of acyl chloride properties confirms a trend of increasing boiling point with increasing parent chain length, and conversely, a decreasing vapor pressure [1].

Physicochemical Properties Boiling Point Separation Science

Validated Application Scenarios for Butyryl Chloride (CAS 141-75-3) Based on Quantified Differentiators


Friedel-Crafts Acylation of Benzene Derivatives Requiring Controlled, Intermediate Reactivity

Based on its quantified relative reactivity of 0.54-0.78 (relative to acetyl chloride) in Friedel-Crafts acylations [1], butyryl chloride is the optimal choice when acylation of an aromatic substrate requires a rate intermediate between that of the more reactive propionyl chloride and the significantly slower isobutyryl chloride. This is particularly relevant when the aromatic substrate is prone to over-acylation or when the exothermic nature of the reaction demands a more moderate rate to ensure safe and controllable scale-up.

Acylation of Sterically Hindered Secondary Alcohols

The unexpected finding that butyryl chloride exhibits a higher rate constant than propionyl chloride for alcoholysis with isopropanol [2] makes it a strategically superior reagent for acylating sterically hindered secondary alcohols. In such applications, substituting the seemingly analogous propionyl chloride could lead to a significant and unanticipated reduction in reaction rate and yield. Selecting butyryl chloride leverages this anomalous kinetic behavior for improved efficiency.

Synthesis of Specialty Intermediates Requiring a C4 Aliphatic Moiety

As evidenced by its use in patented processes for preparing specific pharmaceutical intermediates [3], butyryl chloride is indispensable for introducing a four-carbon acyl group (butyryl group) into a target molecule. The distinct physicochemical properties of the resulting butyrylated product, such as altered lipophilicity and metabolic stability compared to acetylated or propionylated analogs, are critical drivers for its selection in drug discovery and development. Procurement for such applications is non-negotiable, as no other acyl chloride can deliver the same structural moiety.

Heterogeneous Catalysis Research Using Zeolites

Butyryl chloride has been specifically utilized as a model acylating agent to probe the activity and selectivity of Lewis acid sites in zeolite catalysts for thiophene acylation [4]. The study established a correlation between initial reaction rates and the number of Lewis acid sites, demonstrating its utility in catalyst characterization. Its specific size and reactivity profile make it a valuable probe molecule for understanding pore diffusion and active site accessibility in microporous materials, a role not readily filled by smaller or larger acyl chlorides.

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